molecular formula C19H17FN2O B4797762 (E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

Cat. No.: B4797762
M. Wt: 308.3 g/mol
InChI Key: BDLYABGELGCNIU-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a morpholinylphenyl group connected by a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 2-fluorophenyl intermediate through halogenation reactions.

    Coupling Reaction: The 2-fluorophenyl intermediate is then coupled with a 4-morpholin-4-ylphenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific molecular targets.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.

Mechanism of Action

The mechanism of action of (E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-chlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
  • (E)-2-(2-bromophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
  • (E)-2-(2-methylphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-19-4-2-1-3-18(19)16(14-21)13-15-5-7-17(8-6-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLYABGELGCNIU-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Reactant of Route 2
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Reactant of Route 3
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Reactant of Route 5
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Reactant of Route 6
(E)-2-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.